

# Molecular structure and stereochemistry of (S)-1-Cyclopropylethylamine

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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of **(S)-1-Cyclopropylethylamine**

## Abstract

**(S)-1-Cyclopropylethylamine** [CAS: 195604-39-8] is a chiral primary amine that has garnered significant attention as a privileged structural motif in medicinal chemistry.<sup>[1]</sup> Its unique combination of a stereochemically defined center, a conformationally constrained cyclopropyl ring, and a reactive amine functionality makes it a valuable building block for the synthesis of complex pharmaceutical agents.<sup>[2]</sup> The rigid cyclopropyl group can enhance metabolic stability and binding affinity to biological targets, while the chiral nature of the molecule is critical for stereospecific interactions.<sup>[1][3]</sup> This guide provides a detailed examination of the molecular structure, absolute stereochemistry, synthesis, and analytical characterization of **(S)-1-Cyclopropylethylamine**, intended for researchers and professionals in drug discovery and development.

## Molecular Structure and Physicochemical Properties

**(S)-1-Cyclopropylethylamine**, with the molecular formula C<sub>5</sub>H<sub>11</sub>N, consists of an ethylamine backbone where the carbon at position 1 is chiral.<sup>[4]</sup> This stereocenter is substituted with a hydrogen atom, a methyl group, an amino group, and a cyclopropyl ring. The presence of the

three-membered cyclopropane ring introduces significant ring strain, which influences the molecule's reactivity and conformational preferences.[5]

Table 1: Physicochemical Properties of **(S)-1-Cyclopropylethylamine**

Property	Value	Source(s)
Molecular Formula	<b>C<sub>5</sub>H<sub>11</sub>N</b>	[6][7]
Molecular Weight	85.15 g/mol	[6][8]
CAS Number	195604-39-8	[6][9]
Appearance	Colorless to pale yellow liquid	[4][10]
Boiling Point	95-102.6 °C at 760 mmHg	[6][9]
Density	~0.920 g/cm <sup>3</sup>	[6][9]
Enantiomeric Purity	Typically ≥98% ee	[10]

| Solubility | Miscible with water | [6] |

## Stereochemistry and Absolute Configuration

The defining feature of **(S)-1-Cyclopropylethylamine** is its chirality. The carbon atom bonded to the cyclopropyl group is a stereocenter, meaning it is attached to four different substituents. The spatial arrangement of these substituents determines the molecule's absolute configuration, which is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[11][12]

## Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

The assignment of the (S) configuration is a critical quality attribute, as enantiomers can have vastly different biological activities. The process involves a systematic prioritization of the groups attached to the chiral center.[13]

- Prioritize Substituents: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority.[12]

- Priority 1: The Nitrogen atom of the amino group (-NH<sub>2</sub>) (Z=7).
- Priority 2: The Carbon atom of the cyclopropyl group (-C<sub>3</sub>H<sub>5</sub>). This carbon is bonded to two other carbons and a hydrogen.
- Priority 3: The Carbon atom of the methyl group (-CH<sub>3</sub>). This carbon is bonded to three hydrogens.
- Priority 4: The Hydrogen atom (-H) (Z=1).
- Orient the Molecule: The molecule is oriented in space so that the lowest priority group (Priority 4, the -H atom) points away from the viewer.
- Trace the Path: A path is traced from Priority 1 to Priority 2 to Priority 3. For **(S)-1-Cyclopropylethylamine**, this path traces a counter-clockwise direction.
- Assign Descriptor: A counter-clockwise path corresponds to the S configuration (from the Latin sinister, meaning left).[13] A clockwise path would correspond to the R configuration (rectus, right).

**Caption:** Cahn-Ingold-Prelog (CIP) priority assignment workflow.

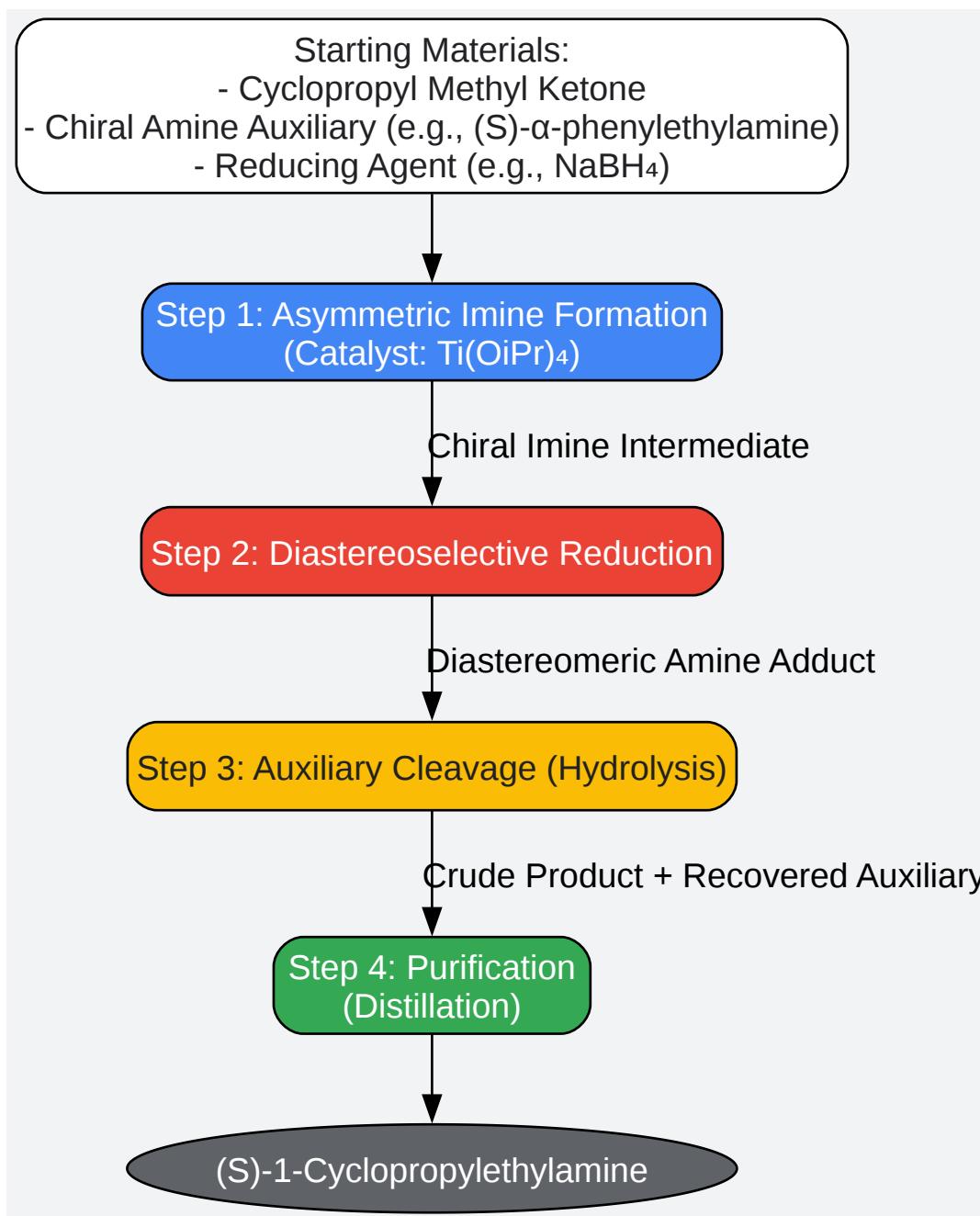
## The Imperative of Enantiopurity in Drug Development

In pharmaceutical applications, using a single enantiomer is often crucial. The (R)-enantiomer of this amine may have different pharmacological, toxicological, or metabolic properties.[14] In a worst-case scenario, the unwanted enantiomer could be inactive, contribute to side effects, or even have a harmful effect. Therefore, robust synthetic and analytical methods to ensure high enantiomeric purity (often expressed as enantiomeric excess, % ee) are paramount for regulatory approval and patient safety.[15]

## Synthesis of Enantiopure (S)-1-Cyclopropylethylamine

The synthesis of chiral amines like **(S)-1-Cyclopropylethylamine** requires stereocontrolled methods to avoid the formation of a racemic mixture. Asymmetric synthesis is the preferred approach, creating the desired stereocenter with high fidelity.[16] A scalable and industrially relevant method is the asymmetric reductive amination of a prochiral ketone.[17]

A common strategy involves the reaction of cyclopropyl methyl ketone with a chiral amine auxiliary, followed by reduction and subsequent removal of the auxiliary. A more direct approach uses a chiral catalyst. A patented, scalable process describes the reductive amination of cyclopropyl methyl ketone using (S)-(-)- $\alpha$ -phenylethylamine as a chiral auxiliary in the presence of a titanium catalyst, followed by reduction.[18]



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**Caption:** Generalized workflow for asymmetric reductive amination.

# Experimental Protocol: Asymmetric Reductive Amination

The following protocol is a representative example based on established methodologies for the synthesis of chiral amines.[\[18\]](#)

Objective: To synthesize **(S)-1-Cyclopropylethylamine** with high enantiomeric excess.

## Materials:

- Cyclopropyl methyl ketone
- (S)-(-)- $\alpha$ -phenylethylamine
- Titanium(IV) isopropoxide ( $Ti(OiPr)_4$ )
- Sodium borohydride ( $NaBH_4$ )
- Tetrahydrofuran (THF), anhydrous
- Ethanol (EtOH)
- Water ( $H_2O$ )
- Sodium hydroxide (NaOH), 40% aq.

## Procedure:

- Imine Formation:
  - To a stirred solution of (S)-(-)- $\alpha$ -phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.05 eq) in anhydrous THF, add  $Ti(OiPr)_4$  (1.2 eq) dropwise over 30 minutes at room temperature.
  - Rationale:  $Ti(OiPr)_4$  acts as a Lewis acid and dehydrating agent to facilitate the formation of a chiral imine intermediate.

- Heat the reaction mixture to 70°C and maintain for 3 hours to ensure complete imine formation.
- Reduction:
  - Cool the mixture to 0°C in an ice bath.
  - Carefully add NaBH<sub>4</sub> (0.5 eq) portion-wise, maintaining the temperature below 5°C.
  - Rationale: NaBH<sub>4</sub> is a mild reducing agent that reduces the C=N double bond of the imine. The pre-existing chirality of the auxiliary directs the hydride attack to form one diastereomer preferentially.
  - Stir the resulting suspension at 0°C for 1 hour.
- Work-up and Quenching:
  - Slowly add EtOH to the reaction mixture, followed by the addition of H<sub>2</sub>O to quench the excess NaBH<sub>4</sub> and hydrolyze the titanium complexes.
  - Add 40% aqueous NaOH to precipitate titanium salts and break any amine-borane complexes.
  - Filter the suspension through a pad of celite, washing the filter cake with THF.
- Auxiliary Cleavage & Isolation (Not detailed in source, but conceptually required):
  - The resulting N-(1-cyclopropylethyl)-N-(1-phenylethyl)amine would typically undergo hydrogenolysis (e.g., using H<sub>2</sub> over Pd/C) to cleave the phenylethyl auxiliary group, yielding the desired primary amine.
- Purification:
  - Concentrate the filtrate under reduced pressure.
  - The crude product is then purified by fractional distillation to yield pure **(S)-1-Cyclopropylethylamine**.

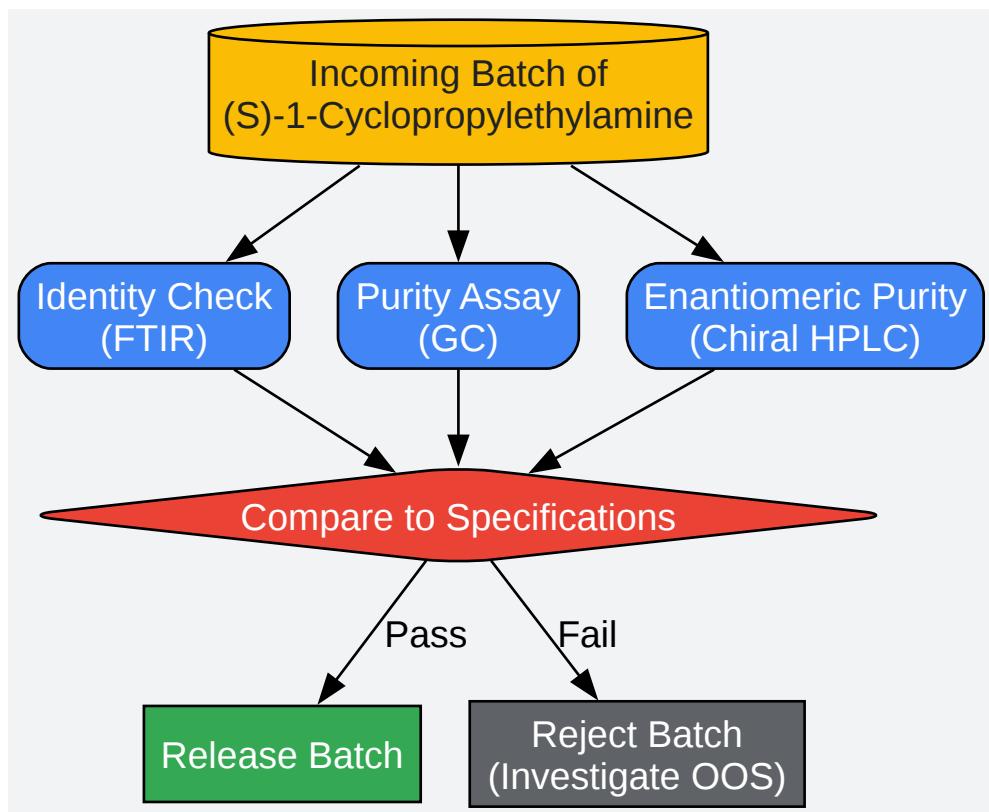
# Analytical Characterization and Quality Control

Confirming the identity, purity, and enantiomeric integrity of **(S)-1-Cyclopropylethylamine** is essential. This is achieved through a combination of chromatographic and spectroscopic techniques.

Table 2: Key Analytical Specifications

Analysis	Technique	Expected Result / Specification	Source(s)
Identity	FTIR	Conforms to reference spectrum. Shows characteristic N-H stretches (~3300-3500 cm <sup>-1</sup> ) and C-H stretches.	[10]
Purity (Assay)	Gas Chromatography (GC)	≥97.5%	[10]
Enantiomeric Purity	Chiral HPLC	Enantiomeric Excess (ee) ≥98%	[10]
Structure Confirmation	Mass Spectrometry (MS)	Molecular Ion [M+H] <sup>+</sup> at m/z ≈ 86.09	[19]

| Structure Confirmation | <sup>1</sup>H & <sup>13</sup>C NMR | Spectrum consistent with the proposed structure, showing signals for cyclopropyl, methyl, and methine protons/carbons. | [18] |

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